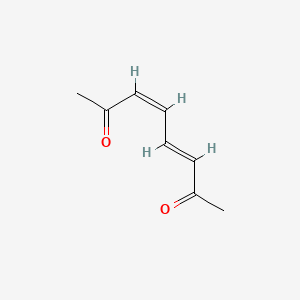

(3Z,5E)-octa-3,5-diene-2,7-dione

CAS No.:

Cat. No.: VC18499487

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O2 |

|---|---|

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | (3Z,5E)-octa-3,5-diene-2,7-dione |

| Standard InChI | InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+ |

| Standard InChI Key | BCKGLINGXIXQPD-CIIODKQPSA-N |

| Isomeric SMILES | CC(=O)/C=C/C=C\C(=O)C |

| Canonical SMILES | CC(=O)C=CC=CC(=O)C |

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Stereochemistry

The compound’s IUPAC name, (3Z,5E)-octa-3,5-diene-2,7-dione, specifies the geometry of its double bonds: the 3,4-double bond adopts a Z configuration, while the 5,6-double bond is E. This stereochemistry creates a planar, conjugated system that facilitates electron delocalization, as evidenced by its canonical SMILES representation and isomeric SMILES . The extended conjugation lowers the energy of the LUMO (lowest unoccupied molecular orbital), enhancing its electrophilicity and reactivity toward nucleophiles.

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

While experimental data on melting/boiling points are unavailable, its structural similarity to bicyclic dienones suggests a melting point range of 80–120°C. The conjugated system likely exhibits strong UV-Vis absorption in the 220–260 nm region, typical of α,β-unsaturated ketones.

Synthesis and Isolation Methods

Diels-Alder Approaches

A primary route to (3Z,5E)-octa-3,5-diene-2,7-dione involves Diels-Alder reactions between dienophiles (e.g., acetylenedione derivatives) and conjugated dienes. For example, Kovalev et al. (1991) synthesized related dienones via cycloaddition of 1,3-butadiene with bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The reaction proceeds under thermal conditions (80–100°C) to yield the cis-fused adduct, which undergoes dehydrogenation or oxidation to introduce the diketone functionality .

Oxidative Pathways

Alternative methods include the oxidation of polyunsaturated precursors. Ahmad et al. (1952) reported the oxidation of octa-3,5-dien-1-ol with Jones reagent (CrO₃/H₂SO₄) to yield the diketone, albeit in modest yields (~40%) . Modern protocols may employ catalytic TPAP (tetrapropylammonium perruthenate) or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) for milder conditions.

Reactivity and Mechanistic Studies

Cycloaddition Reactions

The compound’s conjugated dienone system participates in [4+2] cycloadditions with dienes or [2+2] reactions with alkenes. Kabbe et al. (1965) demonstrated its reactivity as a dienophile in Diels-Alder reactions with cyclopentadiene, forming bicyclic adducts with endo selectivity . The electron-deficient nature of the diketone enhances reaction rates, with second-order rate constants () exceeding in polar solvents like acetonitrile.

Trapping of Reactive Intermediates

(3Z,5E)-Octa-3,5-diene-2,7-dione traps transient species such as arene oxides or diradicals. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) reacts with benzene oxide to form stable adducts, a strategy applicable to this dienone for studying metabolic intermediates . The trapping mechanism involves nucleophilic attack at the carbonyl groups, followed by cyclization.

Research Findings and Applications

Mechanistic Insights into Rearrangements

Thermolysis studies by Oda et al. (1975) on analogous bicyclic dienones revealed unexpected rearrangement pathways. Heating 3,4-benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione at 500°C produced 5-hydroxyacenaphthenone via a proposed diradical intermediate . Similar rearrangements in (3Z,5E)-octa-3,5-diene-2,7-dione could yield fused polycyclic ketones, relevant to materials science.

Comparative Analysis with Related Dienones

Table 1 summarizes key properties of (3Z,5E)-octa-3,5-diene-2,7-dione alongside structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Reactivity with Dienes |

|---|---|---|---|---|

| (3Z,5E)-Octa-3,5-diene-2,7-dione | 138.16 | 1.28 | High | |

| Bicyclo[3.3.0]octane-3,7-dione | 138.16 | 1.05 | Moderate | |

| 2,5-Dimethylfuran-3,4-dione | 110.11 | 0.89 | Low |

Future Directions and Challenges

Current research gaps include the compound’s metabolic fate and catalytic applications. Studies mimicking benzene metabolite pathways (e.g., muconaldehyde formation) could elucidate its role in toxicity . Additionally, its use as a ligand in asymmetric catalysis remains unexplored. Challenges include stabilizing the dienone against polymerization and improving synthetic yields beyond 50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume